
4-Cyanocyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanocyclohexanecarboxamide is an organic compound with the molecular formula C8H12N2O It is a derivative of cyclohexanecarboxamide, where a cyano group (-CN) is attached to the fourth carbon of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanocyclohexanecarboxamide typically involves the cyanoacetylation of cyclohexanecarboxamide. One common method includes the reaction of cyclohexanecarboxamide with cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of 4-Cyanocyclohexanecarboxamide may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanocyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexanecarboxamides.
Aplicaciones Científicas De Investigación
4-Cyanocyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Cyanocyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or participate in nucleophilic attacks, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
Cyclohexanecarboxamide: Lacks the cyano group, resulting in different reactivity and applications.
4-Cyanocyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Cyanocyclohexylamine: Similar structure but with an amine group instead of an amide.
Uniqueness: 4-Cyanocyclohexanecarboxamide is unique due to the presence of both the cyano and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Propiedades
Número CAS |
121487-72-7 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-cyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |
Clave InChI |
CNJKDSZYFGSKDG-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)N |
SMILES canónico |
C1CC(CCC1C#N)C(=O)N |
Sinónimos |
Cyclohexanecarboxamide, 4-cyano-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


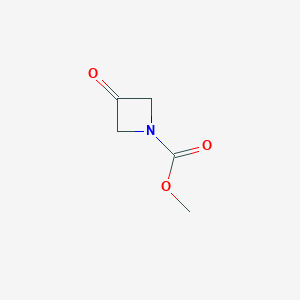
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)


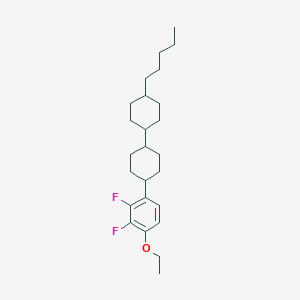
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
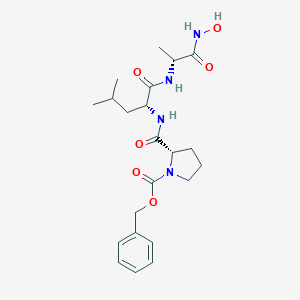
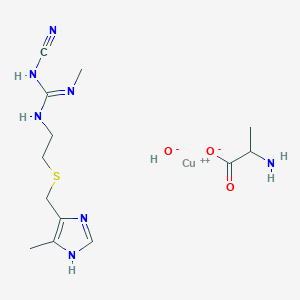

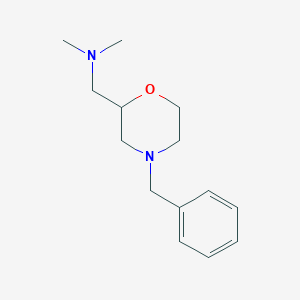
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)


![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
